molecular formula C16H26O B024168 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone CAS No. 54464-57-2

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

Cat. No.: B024168
CAS No.: 54464-57-2
M. Wt: 234.38 g/mol
InChI Key: FVUGZKDGWGKCFE-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is a synthetic organic compound with the molecular formula C16H26O. It is widely used in the fragrance industry due to its woody, amber-like scent. This compound is a key ingredient in many perfumes and scented products, providing a long-lasting and pleasant aroma.

Mechanism of Action

Target of Action

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is primarily used as a synthetic fragrance . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

OTNE interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, ambergris-like scent

Biochemical Pathways

Upon binding to the olfactory receptors, OTNE initiates a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP levels. This triggers a series of downstream effects, ultimately resulting in the opening of ion channels and the generation of an electrical signal that is transmitted to the brain .

Pharmacokinetics

The pharmacokinetics of OTNE, like other fragrance compounds, is primarily determined by its absorption, distribution, metabolism, and excretion (ADME) properties. OTNE is typically applied topically (e.g., in perfumes or cosmetics) and is absorbed through the skin. It is then distributed throughout the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

The primary result of OTNE’s action is the perception of its characteristic scent. This can contribute to the overall sensory experience of a perfume or cosmetic product, enhancing its appeal to consumers . On a molecular level, OTNE’s interaction with olfactory receptors triggers a complex biochemical response, as described above.

Action Environment

The action of OTNE can be influenced by various environmental factors. For example, the pH and temperature of the skin can affect the absorption and efficacy of OTNE. Additionally, the presence of other fragrance compounds can influence the perception of OTNE’s scent due to the complex nature of olfactory perception . The stability of OTNE can also be affected by exposure to light and heat, which can lead to degradation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone can be synthesized through several methods. One common route involves the alkylation of tetramethyloctahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, with subsequent purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a model compound in studies of synthetic organic reactions and mechanisms.

    Biology: Investigated for its potential effects on biological systems, including its interaction with olfactory receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Widely used in the fragrance industry for the formulation of perfumes, deodorants, and other scented products.

Comparison with Similar Compounds

    1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-one: Similar structure but with a different side chain.

    1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)butan-2-one: Another analog with a longer side chain.

Uniqueness: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is unique due to its specific structural configuration, which imparts its distinct olfactory properties. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry.

This compound’s versatility and effectiveness in various applications highlight its importance in both scientific research and industrial use.

Properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGZKDGWGKCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031290
Record name Isocyclemone E
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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CAS No.

54464-57-2
Record name Iso-E Super
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Record name Isocyclemone E
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Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 3
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 4
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 5
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 6
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

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